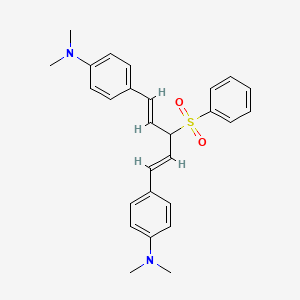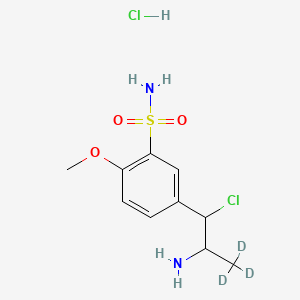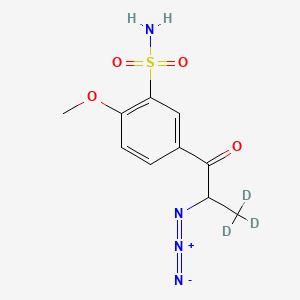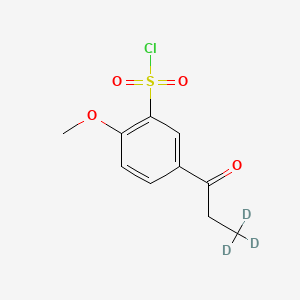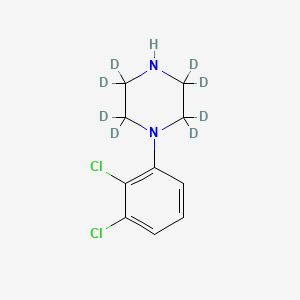![molecular formula C19H27NO5 B562501 3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester CAS No. 143527-74-6](/img/structure/B562501.png)
3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester” is a product used for proteomics research . It has a molecular formula of C19H27NO5 and a molecular weight of 349.42100 .
Synthesis Analysis
The synthesis of esters like this compound typically involves the reaction of carboxylic acids with alcohols . A variety of carboxylic acids, including saturated or unsaturated ones, bulky ones, heterocyclic carboxylic acids, and aromatic carboxylic acids with electron-donating or electron-withdrawing groups, can be used .
Molecular Structure Analysis
The molecular structure of esters is characterized by the presence of a carbonyl group (C=O) and an ether group (R-O-R’). In the case of “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, the ether group is part of an oxazolidine ring .
Chemical Reactions Analysis
Esters undergo a variety of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . The hydrolysis of esters under acidic or basic conditions results in the formation of carboxylic acids and alcohols . Reduction of esters with lithium aluminum hydride yields alcohols . Reaction of esters with Grignard reagents produces tertiary alcohols .
Physical And Chemical Properties Analysis
Esters are polar molecules but do not engage in hydrogen bonding with each other, resulting in lower boiling points than their carboxylic acid counterparts . They can engage in hydrogen bonding with water, making low molar mass esters somewhat soluble in water .
Scientific Research Applications
Electron Transport System Activity
Research into the electron transport system (ETS) activity in soil, sediment, and pure cultures offers insights into microbial bioactivity, including enzyme assays and metabolic processes. This area of study highlights the importance of understanding the biochemical processes in various environments and could provide a foundational basis for exploring the applications of complex organic compounds like the one (Trevors, 1984).
Cinnamic Acid Derivatives and Anticancer Agents
Cinnamic acid derivatives, with their rich medicinal tradition and broad spectrum of biological activities, have been extensively studied for their anticancer potentials. The chemical properties and synthetic modifications of these derivatives offer valuable insights into their therapeutic applications, potentially relevant to the exploration of similar compounds (De, Baltas, & Bedos-Belval, 2011).
Phthalate Esters in Food and Packaging
The review on phthalate esters, used as plasticizers, touches on the analytical methods for detecting these compounds in various food matrices. This research is critical for understanding the migration of chemical additives into food and the development of safer packaging materials. The methodologies and findings might inform the analysis and safety assessment of related ester compounds in food-related applications (Harunarashid, Lim, & Harunsani, 2017).
Antibacterial Activity of Triazole and Triazole-containing Hybrids
The exploration of 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus offers an example of how chemical modifications can enhance the antibacterial properties of compounds. Such research may provide a framework for developing new agents with potential applications in combating bacterial infections, relevant to the structural modification strategies of complex organic compounds (Li & Zhang, 2021).
Future Directions
The future of esterification technologies, which are used to produce compounds like “3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester”, involves overcoming current barriers and challenges to improve overall conversion and rate of reaction . Novel technology-based solutions, such as microbubble mediated esterification process and esterification via immobilized enzyme solid support catalyst, are being proposed .
properties
IUPAC Name |
3-O-tert-butyl 5-O-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-7-23-16(21)15-14(13-11-9-8-10-12-13)20(19(5,6)24-15)17(22)25-18(2,3)4/h8-12,14-15H,7H2,1-6H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBFBZPNKSSBQE-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652486 |
Source


|
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester | |
CAS RN |
143527-74-6 |
Source


|
| Record name | 3-tert-Butyl 5-ethyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

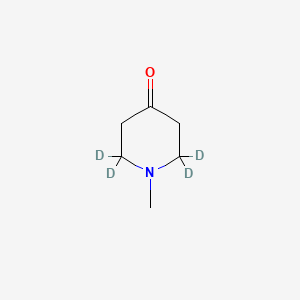
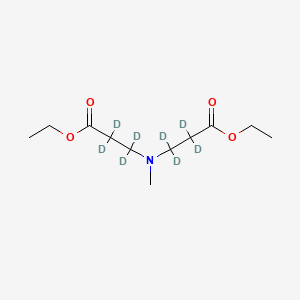
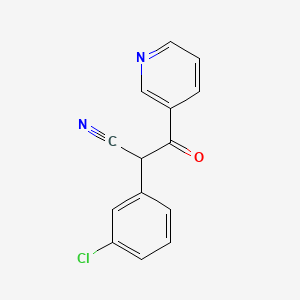
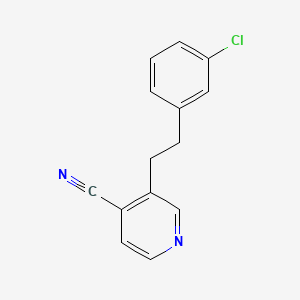
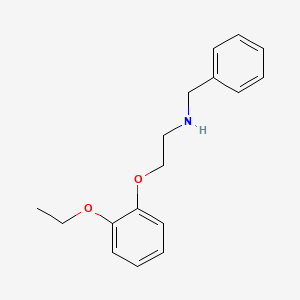
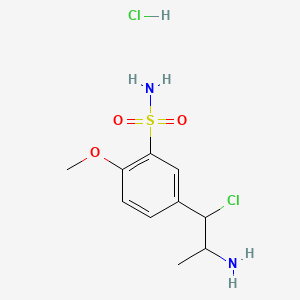
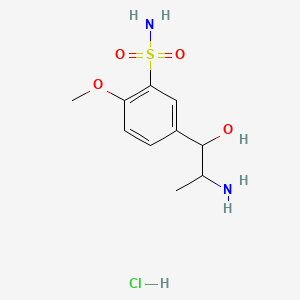
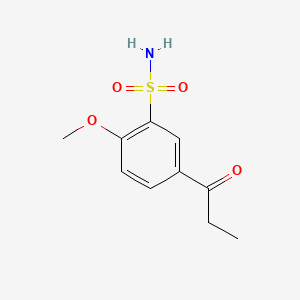
![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)
